molecular formula C78H111Br2F2N3S8Sn2 B3248685 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 1887136-00-6

4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B3248685
CAS No.: 1887136-00-6
M. Wt: 1782.5 g/mol
InChI Key: JLUASADNIKIRIM-UHFFFAOYSA-N
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Description

The compound “4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane” is a complex organic molecule that has garnered interest in the field of materials science, particularly in the development of organic semiconductors and photovoltaic devices. This compound features a combination of bromothiophene, difluorobenzotriazole, and trimethylstannylthieno groups, which contribute to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the bromothiophene and difluorobenzotriazole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes with optimization for yield and purity. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as column chromatography and recrystallization.

Mechanism of Action

The compound exerts its effects primarily through its electronic properties. The presence of bromothiophene and difluorobenzotriazole groups allows for efficient charge transport and separation, making it suitable for use in electronic and photovoltaic devices. The molecular targets include the active layers in OFETs and the donor-acceptor interfaces in solar cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of bromothiophene, difluorobenzotriazole, and trimethylstannylthieno groups, which provide a balance of electron-donating and electron-withdrawing properties. This balance enhances its performance in electronic and photovoltaic applications compared to similar compounds .

Properties

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56S6.C30H37Br2F2N3S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-29-43-37-25-23-35(47-37)39-33-27-31-46-42(33)40(34-28-32-45-41(34)39)36-24-26-38(48-36)44-30-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-37-35-29-25(21-15-17-23(31)38-21)27(33)28(34)26(30(29)36-37)22-16-18-24(32)39-22;;;;;;;;/h23-28H,3-22,29-30H2,1-2H3;15-18,20H,3-14,19H2,1-2H3;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUASADNIKIRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)SCCCCCCCCCCCC)[Sn](C)(C)C.CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)Br)F)F)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H111Br2F2N3S8Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1782.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 2
Reactant of Route 2
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 3
Reactant of Route 3
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 4
Reactant of Route 4
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 5
Reactant of Route 5
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

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